molecular formula C8H13NO2 B7777391 (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Cat. No.: B7777391
M. Wt: 155.19 g/mol
InChI Key: JMZDITNNFGJZLT-POYBYMJQSA-N
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Description

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a bicyclic compound featuring a seven-membered ring system with a nitrogen atom at position 6 and a carboxylic acid group at position 3. Its stereochemistry ((1S,5R)) confers distinct physicochemical properties, influencing reactivity, solubility, and biological interactions.

Key properties:

  • Molecular formula: C₈H₁₃NO₂
  • Molecular weight: 155.19 g/mol
  • CAS number: 882214-26-8
  • Safety profile: Classified under hazard codes H315 (skin irritation) and H319 (eye irritation), requiring precautions such as protective gloves and adequate ventilation during handling .

Properties

IUPAC Name

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(4-8)5-9-8/h6,9H,1-5H2,(H,10,11)/t6-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZDITNNFGJZLT-POYBYMJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@](C1)(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the final product. One common method involves the use of a Diels-Alder reaction followed by a series of functional group transformations to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow processes can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid to an alcohol.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used to study enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The compound’s stereochemistry significantly impacts its behavior compared to diastereomers and enantiomers:

Compound Name Configuration CAS Number Key Differences
(1R,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid (1R,5R) Not specified Diastereomer with altered spatial arrangement; may exhibit different solubility and receptor binding
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid (1R,5S) 882214-27-9 Discontinued due to synthesis challenges; lower purity (min. 95%) compared to the (1S,5R) isomer
(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid (1R,5S,8R) 98426-33-6 Nitrogen at position 3 instead of 6; altered hydrogen-bonding capacity and acidity

Salts and Derivatives

Hydrochloride salts enhance solubility and stability for pharmaceutical applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Data
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride C₈H₁₄ClNO₂ 191.66 Priced at $1,200/250 mg (Santa Cruz Biotechnology); discontinued by CymitQuimica
1-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride C₈H₁₄ClNO₂ 191.66 Same molecular formula but nitrogen at position 1; distinct storage requirements (room temperature)

Structural Analogs with Modified Heteroatoms

Replacing nitrogen with oxygen or sulfur alters electronic properties and bioactivity:

Compound Name Structure Key Features
(1S,5R)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid Oxabicyclo core Oxygen at position 8; reduced basicity compared to azabicyclo analogs
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives Thia-azabicyclo core Found in cephalosporin antibiotics (e.g., cefazolin); sulfur enhances antibacterial activity

Pharmacologically Relevant Analogs

  • Antibiotic Intermediates: Thia-azabicyclo compounds (e.g., cefuroxime) feature additional functional groups (e.g., methoxyimino, tetrazolyl) for enhanced antimicrobial efficacy .

Biological Activity

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a bicyclic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound exhibits potential as an antibiotic adjuvant and has been studied for its role in enhancing the efficacy of existing antibiotics against resistant bacterial strains.

  • Molecular Formula : C8_8H13_{13}NO2_2
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 882214-26-8

The biological activity of this compound primarily involves its interaction with bacterial secretion systems, particularly the Type III Secretion System (T3SS). This system is crucial for the pathogenicity of many Gram-negative bacteria, allowing them to inject virulence factors directly into host cells.

Inhibition Studies

Recent studies have demonstrated that this compound can inhibit the secretion of certain virulence factors in bacteria like Escherichia coli and Salmonella. For instance, at concentrations around 50 μM, it has been shown to reduce the secretion of CPG2 by approximately 50%, indicating a significant inhibitory effect on T3SS activity .

Case Studies

  • Type III Secretion System Inhibition :
    • In a study focused on the inhibition of CPG2 secretion, this compound was tested alongside other compounds. The results indicated that this compound effectively downregulated the expression of the major activator ler without completely inhibiting secretion .
  • Antibiotic Synergy :
    • The compound has been evaluated in combination with various antibiotics to assess its potential as an adjuvant. Preliminary results suggest that it enhances the effectiveness of beta-lactam antibiotics against resistant strains by inhibiting beta-lactamase enzymes .

Data Tables

StudyConcentration (μM)Effect on CPG2 Secretion (%)Notes
Study 150~50% inhibitionSignificant downregulation of ler expression
Study 2VariableEnhanced antibiotic efficacyTested with multiple beta-lactams

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Reactant of Route 2
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid

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